5-[4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole
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Overview
Description
5-[4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole is a complex organic compound that belongs to the class of benzo[c][1,2,5]thiadiazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The unique structure of this compound, which includes a benzo[c][1,2,5]thiadiazole core and a piperazine moiety, makes it a subject of interest for researchers.
Mechanism of Action
Target of Action
Compounds based on the benzo[c][1,2,5]thiadiazol (btz) motif have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
The mode of action of this compound involves an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups to the particle orbital localized on the BTZ group . This process is crucial for its function as a potential visible-light organophotocatalyst .
Biochemical Pathways
The compound’s ability to act as a photocatalyst suggests it could influence a variety of photochemical reactions .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its potential as a visible-light organophotocatalyst . It may facilitate various photochemical reactions, but the specific effects would depend on the context of its use.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, light conditions would be crucial given the compound’s potential role as a photocatalyst
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[c][1,2,5]thiadiazol-5-yl(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone typically involves multiple steps. One common approach is the Suzuki-Miyaura cross-coupling reaction, which is used to form the carbon-carbon bonds between the benzo[c][1,2,5]thiadiazole core and the piperazine moiety . This reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process . Additionally, optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-[4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
5-[4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for bioimaging applications.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
4,7-Diarylbenzo[c][1,2,5]thiadiazoles: Known for their use as fluorophores and visible light organophotocatalysts.
4,7-Bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole: Used as an electron acceptor in photovoltaic applications.
Benzo[4,5]thiazolo[2,3-c][1,2,4]triazoles: Synthesized via tandem intermolecular C–N bond and intramolecular C–S bond formation.
Uniqueness
The uniqueness of benzo[c][1,2,5]thiadiazol-5-yl(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone lies in its combination of a benzo[c][1,2,5]thiadiazole core with a piperazine moiety, which imparts distinct chemical and biological properties. This structural feature allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
[4-(2,1,3-benzothiadiazole-5-carbonyl)piperazin-1-yl]-(2-phenylcyclopropyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c26-20(15-6-7-18-19(12-15)23-28-22-18)24-8-10-25(11-9-24)21(27)17-13-16(17)14-4-2-1-3-5-14/h1-7,12,16-17H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGAWCKZNOJIGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC2C3=CC=CC=C3)C(=O)C4=CC5=NSN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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